molecular formula C17H17ClN2 B4177322 1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4177322
M. Wt: 284.8 g/mol
InChI Key: WJNJIEURBHPDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that features a naphthyl group and a pyridinyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves the reaction of 1-naphthylmethylamine with 2-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • N-(1-Naphthylmethyl)methylamine hydrochloride
  • Naphthalene-1-methylamine

Uniqueness

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of both naphthyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar amines .

Properties

IUPAC Name

1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-2-10-17-14(6-1)7-5-8-15(17)12-18-13-16-9-3-4-11-19-16;/h1-11,18H,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNJIEURBHPDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC=N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.